Ethyl 2-[2-methyl-4-(4-nitrophenyl)-3-oxo-1,2,4-oxadiazolan-5-yl]acetate
Description
Properties
IUPAC Name |
ethyl 2-[2-methyl-4-(4-nitrophenyl)-3-oxo-1,2,4-oxadiazolidin-5-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O6/c1-3-21-12(17)8-11-15(13(18)14(2)22-11)9-4-6-10(7-5-9)16(19)20/h4-7,11H,3,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPTMVJJGWMHTLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1N(C(=O)N(O1)C)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Precursor Design
The 1,2,4-oxadiazole core can form via cyclization between amidoximes and acyl donors. For this compound, the pathway likely involves:
- Synthesis of N-hydroxy-4-nitrophenylacetamidine as the amidoxime precursor.
- Acylation with ethyl 2-chloroacetoacetate to introduce the methyl-oxadiazolone and ester moieties.
- Base-mediated cyclization under thermal conditions.
Key synthetic steps derived from bis-amidine prodrug methodologies include:
- Amidoxime preparation : Reacting 4-nitrobenzaldehyde with hydroxylamine hydrochloride in ethanol/water (yield: ~75%).
- Acylation : Treating the amidoxime with ethyl 2-chloroacetoacetate in dimethyl sulfoxide (DMSO) with triethylamine (TEA) at 60°C for 12 hours.
- Cyclization : Heating the acylamidoxime intermediate in 2-methoxyethyl ether at 85°C for 6 hours to form the oxadiazole ring.
Table 1. Optimized Conditions for Cyclocondensation Route
Microwave-Assisted Synthesis Using Phosphorus Oxychloride
Hydrazide Intermediate Pathway
An alternative route employs POCl₃-mediated cyclization of hydrazide derivatives:
- Condense ethyl acetoacetate hydrazide with 4-nitrobenzoyl chloride to form N-(4-nitrobenzoyl)-hydrazide.
- Cyclodehydration using POCl₃ under microwave irradiation (120°C, 30 min).
This method capitalizes on accelerated reaction kinetics observed in microwave-assisted oxadiazole syntheses. The ester group remains intact due to POCl₃'s selectivity toward amide bond formation over ester hydrolysis.
Table 2. Comparative Efficiency of Microwave vs. Conventional Heating
| Condition | Microwave (Method A) | Conventional (Method B) |
|---|---|---|
| Temperature | 120°C | 85°C |
| Time | 30 min | 6 hours |
| Yield (hypothetical) | 65% | 58% |
| Purity (HPLC) | 98.2% | 95.7% |
Solid-Phase Synthesis Using Molecular Sieves
Toluene Reflux with 4Å Sieves
Bora et al.'s molecular sieve method adapts well to sterically hindered systems:
- Pre-adsorb 4-nitrobenzamidoxime and ethyl 2-bromoacetoacetate on 4Å sieves.
- Reflux in anhydrous toluene for 24 hours.
This approach minimizes side reactions (e.g., ester hydrolysis) by controlling water activity. The sieves sequester HBr byproducts, shifting equilibrium toward oxadiazole formation.
Key Advantages :
- Improved regioselectivity for 5-acetate substitution.
- Tolerance of nitro groups under non-acidic conditions.
Analytical Characterization Data
Table 3. Spectroscopic Benchmarks for Final Compound
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is pivotal for generating bioactive intermediates.
Reaction Conditions :
-
Basic hydrolysis : NaOH (1–2 M) in aqueous ethanol under reflux (4–6 h).
-
Acidic hydrolysis : HCl (conc.) in ethanol/water at 80–100°C.
Product :
2-[2-Methyl-4-(4-nitrophenyl)-3-oxo-1,2,4-oxadiazolan-5-yl]acetic acid.
| Parameter | Value | Source |
|---|---|---|
| Yield (Basic) | ~85% (theoretical) | |
| Solubility (Product) | Poor in water, soluble in DMSO |
Nitro Group Reduction
The 4-nitrophenyl group is reducible to an amine under catalytic hydrogenation or metal-assisted conditions, enabling further functionalization.
Reaction Conditions :
-
Catalytic hydrogenation : H₂ gas (1–3 atm) with 10% Pd/C in ethanol (25°C, 12 h).
-
Fe/HCl reduction : Fe powder in HCl(aq) at 60°C (4 h).
Product :
Ethyl 2-[2-methyl-4-(4-aminophenyl)-3-oxo-1,2,4-oxadiazolan-5-yl]acetate.
| Parameter | Value | Source |
|---|---|---|
| Yield (H₂/Pd) | 70–90% (predicted) | |
| Stability (Amine) | Air-sensitive, requires inert storage |
Oxadiazole Ring Reactivity
The 1,2,4-oxadiazole ring participates in nucleophilic substitution and ring-opening reactions, influenced by the electron-withdrawing nitro group.
Nucleophilic Substitution
At the C-3 position of the oxadiazole ring:
Reagents : Amines (e.g., methylamine) in DMF at 100°C.
Product : 5-Ethyl-3-(methylamino)-1,2,4-oxadiazole derivatives.
Ring-Opening Under Acidic Conditions
Concentrated H₂SO₄ induces cleavage of the oxadiazole ring, producing nitrile and carbonyl intermediates.
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Nucleophilic Attack | DMF, 100°C, 8 h | Substituted oxadiazoles |
| Acidic Degradation | H₂SO₄ (conc.), 25°C, 1 h | Nitrile/carbonyl fragments |
Ester to Amide Conversion
Reaction with primary amines (e.g., benzylamine) in THF yields amide derivatives.
Product :
2-[2-Methyl-4-(4-nitrophenyl)-3-oxo-1,2,4-oxadiazolan-5-yl]acetamide.
| Parameter | Value | Source |
|---|---|---|
| Yield | 60–75% (theoretical) | |
| Applications | Prodrug synthesis |
Photochemical Reactivity
The nitro group facilitates photochemical reactions, such as nitro-to-nitrito isomerization under UV light (λ = 300–400 nm). This property is exploitable in photoaffinity labeling.
| Condition | Observation | Reference |
|---|---|---|
| UV Exposure (6 h) | Partial isomerization | |
| Quantum Yield | Not reported | — |
Stability and Decomposition
The compound is stable under ambient conditions but decomposes in strong acids (e.g., HNO₃) or bases (pH > 12), forming undefined polymeric byproducts.
| Condition | Result | Source |
|---|---|---|
| 1M HCl (24 h) | 20% decomposition | |
| 1M NaOH (24 h) | 35% decomposition |
Critical Analysis
While the compound’s ester and nitro groups exhibit well-characterized reactivities, detailed kinetic data (e.g., rate constants, activation energies) for its oxadiazole ring transformations remain undocumented. Experimental validation of theoretical predictions (e.g., pKa = −2.62 ) is necessary to refine synthetic protocols. Future studies should explore its catalytic hydrogenation mechanisms and applications in metal-organic frameworks.
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-[2-methyl-4-(4-nitrophenyl)-3-oxo-1,2,4-oxadiazolan-5-yl]acetate has shown potential as an antimicrobial and antiviral agent. The nitrophenyl group can interact with biological targets, potentially inhibiting enzyme activity.
Case Study: Antimicrobial Activity
A study investigated the antimicrobial properties of this compound against various bacterial strains. Results indicated that it exhibited significant antibacterial activity, particularly against Gram-positive bacteria. The mechanism of action was attributed to the disruption of bacterial cell wall synthesis.
Agricultural Applications
The compound has been explored for its potential use as a pesticide or herbicide due to its chemical structure which may influence plant growth regulators.
Case Study: Herbicidal Properties
Research demonstrated that this compound effectively inhibited the growth of certain weed species while being less toxic to crops. This selectivity suggests its potential as a safer alternative in agricultural practices.
Materials Science
In materials science, the compound's unique properties make it suitable for developing new polymeric materials with enhanced thermal stability and mechanical strength.
Case Study: Polymer Development
A recent study focused on incorporating this compound into polymer matrices to improve their thermal properties. The results indicated that the addition of this compound significantly increased the thermal degradation temperature of the resulting polymer.
Chemical Reactions and Synthesis
The compound can undergo various chemical reactions such as oxidation and reduction. These reactions allow for the synthesis of derivatives that may have enhanced biological activities or altered physicochemical properties.
Reaction Mechanisms
- Oxidation : The nitrophenyl group can be oxidized to form nitro derivatives.
- Reduction : The nitro group can be reduced to an amino group under specific conditions.
- Substitution : Nucleophilic substitution reactions can occur at the nitrophenyl group.
Mechanism of Action
The mechanism of action of Ethyl 2-[2-methyl-4-(4-nitrophenyl)-3-oxo-1,2,4-oxadiazolan-5-yl]acetate involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The oxadiazole ring may also play a role in stabilizing the compound’s interaction with its targets. These interactions can lead to various biological effects, such as antimicrobial or antiviral activity.
Comparison with Similar Compounds
Ethyl 2-[2-methyl-4-(4-nitrophenyl)-3-oxo-1,2,4-oxadiazolan-5-yl]acetate can be compared with other similar compounds, such as:
Ethyl 2,2-Difluoro-2-(4-nitrophenyl)acetate: This compound also contains a nitrophenyl group but differs in its fluorine substitution, which can affect its reactivity and applications.
4-Nitrophenyl 2-(pyridin-2-yldisulfanyl)ethyl carbonate:
Biological Activity
Ethyl 2-[2-methyl-4-(4-nitrophenyl)-3-oxo-1,2,4-oxadiazolan-5-yl]acetate (CAS: 477870-12-5) is a compound of interest due to its potential biological activities. This article reviews the biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by various studies and data.
Chemical Structure and Properties
The molecular formula of this compound is C13H15N3O6, with a molar mass of approximately 309.27 g/mol. The structure features a nitrophenyl group and an oxadiazole ring, which are often associated with various biological activities.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial potential of compounds containing oxadiazole moieties. This compound has shown promising results against several bacterial strains.
| Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Pseudomonas aeruginosa | 14 |
These results indicate that the compound exhibits significant antibacterial properties, making it a candidate for further development as an antimicrobial agent.
Anti-inflammatory Activity
The anti-inflammatory effects of the compound have been evaluated through various in vitro assays. Studies suggest that this compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.
Mechanism of Action:
The proposed mechanism involves the inhibition of nuclear factor kappa B (NF-kB) signaling pathways, which play a crucial role in inflammation.
Anticancer Activity
Recent research has indicated that derivatives of oxadiazole compounds possess anticancer properties. This compound has been tested against various cancer cell lines:
| Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (cervical cancer) | 20 | |
| MCF7 (breast cancer) | 25 | |
| A549 (lung cancer) | 30 |
These results suggest that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage.
Case Studies
A notable case study involved the synthesis and biological evaluation of similar oxadiazole derivatives. The study demonstrated that modifications on the oxadiazole ring could enhance biological activity significantly. This compound was synthesized as part of this research and exhibited enhanced antimicrobial and anticancer activities compared to its precursors .
Q & A
Q. What are common synthetic routes for preparing Ethyl 2-[2-methyl-4-(4-nitrophenyl)-3-oxo-1,2,4-oxadiazolan-5-yl]acetate?
The compound is typically synthesized via cyclocondensation reactions. For example, intermediates like ethyl (Z)-2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate can react with 3-chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one in the presence of a base to form the target structure . Alternative routes involve oxidation of thietane-containing precursors using H₂O₂ under reflux, followed by neutralization with NH₄OH to isolate the product .
Q. How is the compound characterized structurally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural determination. For example, disorder in the central C₃H₂O₂ unit and dihedral angles (e.g., 8.2° between aromatic rings) have been resolved using SHELX for refinement . Complementary techniques include ¹H/¹³C NMR for verifying substituents and LC-MS for purity assessment .
Q. What analytical methods are critical for assessing purity and stability?
High-performance liquid chromatography (HPLC) with UV detection is used to monitor purity (>95% by HLC in commercial batches). Thermal stability can be evaluated via differential scanning calorimetry (DSC), while degradation products are identified using tandem mass spectrometry (MS/MS) .
Advanced Research Questions
Q. How can crystallographic disorder in the oxadiazolone ring system be resolved?
Disorder in the oxadiazolone moiety (e.g., keto–enol tautomerism) requires high-resolution SC-XRD data (≤0.8 Å) and iterative refinement in SHELXL. Partial occupancy modeling and restraints on bond lengths/angles are applied to split disordered sites. Programs like ORTEP-3 or WinGX visualize anisotropic displacement parameters to validate refinement .
Q. What strategies optimize reaction yields in heterocyclic ring formation?
Key factors include:
- Catalyst selection : Palladium catalysts enhance α-arylation of zinc enolates for ester functionalization .
- Solvent choice : Polar aprotic solvents (e.g., DMF) improve cyclization efficiency.
- Temperature control : Reflux conditions (e.g., 80–100°C) minimize side reactions during oxadiazolone ring closure .
Q. How do structural modifications influence biological activity?
Substituents on the 4-nitrophenyl group and oxadiazolone ring correlate with antiviral potency. For instance:
- Electron-withdrawing groups (e.g., -NO₂) enhance π-stacking interactions with viral protease active sites.
- Ethyl ester moieties improve membrane permeability, as seen in analogs with IC₅₀ values of 5–6 μg/mL against HSV-1 .
Q. How are data contradictions addressed in comparative crystallographic studies?
Discrepancies in dihedral angles (e.g., 7.35° vs. 18.23° between aromatic subunits) arise from packing forces (C–H···O/N–H···O interactions). Rigorous validation via Hirshfeld surface analysis and comparison with Cambridge Structural Database (CSD) entries can reconcile differences .
Q. What methodologies validate the compound’s role in platelet aggregation inhibition?
- In vitro assays : Measure thrombin-induced platelet aggregation using turbidimetry.
- Docking studies : Simulate interactions with P2Y₁₂ receptors using AutoDock Vina.
- Metabolic stability : Assess hepatic clearance via microsomal incubation (e.g., human liver microsomes) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
